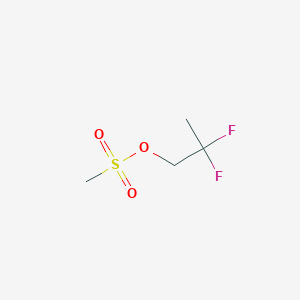

2,2-Difluoropropyl methanesulfonate

説明

2,2-Difluoropropyl methanesulfonate is a sulfonate ester characterized by a difluorinated propyl chain linked to a methanesulfonyl group. The general formula for such a compound would be C5H8F2O3S, comprising:

- A 2,2-difluoropropyl backbone (C3H4F2) with fluorine atoms at the second carbon.

- A methanesulfonate group (CH3SO3−) acting as a leaving group.

This structure suggests reactivity typical of sulfonate esters, particularly in nucleophilic substitution reactions, where the mesylate (methanesulfonate) group facilitates displacement due to its moderate leaving group ability compared to triflates (trifluoromethanesulfonates) .

特性

分子式 |

C4H8F2O3S |

|---|---|

分子量 |

174.17 g/mol |

IUPAC名 |

2,2-difluoropropyl methanesulfonate |

InChI |

InChI=1S/C4H8F2O3S/c1-4(5,6)3-9-10(2,7)8/h3H2,1-2H3 |

InChIキー |

JXYODRSVNFMXHW-UHFFFAOYSA-N |

正規SMILES |

CC(COS(=O)(=O)C)(F)F |

製品の起源 |

United States |

類似化合物との比較

2,2-Difluoropropyl Trifluoromethanesulfonate (Triflate)

- Molecular Formula : C4H5F5O3S

- Key Features :

- Contains a trifluoromethanesulfonate group (CF3SO3−), a stronger leaving group than mesylates due to the electron-withdrawing trifluoromethyl moiety.

- Higher molecular weight (228.14 g/mol) compared to the hypothetical mesylate analog.

- Reactivity : Triflates are highly reactive in SN2 reactions, enabling faster substitution than mesylates. This makes them preferred in synthesis requiring rapid displacement under mild conditions .

1-Chloro-2,2-difluoropropane

- Molecular Formula : C3H5ClF2

- Key Features: Substituted with a chloride leaving group instead of a sulfonate.

- Reactivity : Chloride is a weaker leaving group than mesylates, requiring harsher conditions (e.g., polar aprotic solvents, elevated temperatures) for substitution. The difluoropropyl chain may enhance stability against elimination due to fluorine’s electronegativity .

(2-2-Difluoro-1-methylcyclopropyl)methanesulfonyl Chloride

- Molecular Formula : C5H7ClF2O2S

- Sulfonyl chloride functional group (SO2Cl), which is more reactive than sulfonate esters, often serving as a precursor to sulfonate esters.

- Reactivity : Sulfonyl chlorides readily undergo hydrolysis or alcoholysis to form sulfonates. The cyclopropane ring may confer unique stability or strain-driven reactivity in synthetic applications .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Reactivity Traits |

|---|---|---|---|---|

| 2,2-Difluoropropyl methanesulfonate | C5H8F2O3S | 194.18 (hypothetical) | Methanesulfonate | Moderate SN2 reactivity, thermal stability |

| 2,2-Difluoropropyl triflate | C4H5F5O3S | 228.14 | Trifluoromethanesulfonate | High SN2 reactivity, superior leaving group |

| 1-Chloro-2,2-difluoropropane | C3H5ClF2 | 132.52 | Chloride | Low leaving group ability, requires harsh conditions |

| Cyclopropane sulfonyl chloride | C5H7ClF2O2S | 204.62 | Sulfonyl chloride | High reactivity, precursor to sulfonates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。